2-(2,3-Dihydrobenzofuran-5-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one
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Overview
Description
2-(2,3-Dihydrobenzofuran-5-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one is a complex organic compound that features a unique structure combining a dihydrobenzofuran moiety with a hexahydroimidazo[1,5-a]pyrazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydrobenzofuran-5-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common approach is the annulation of aryl iodides with epoxides using a cooperative catalytic system comprising a palladium complex and a potassium salt of 5-norbornene-2-carboxylic acid . This method provides a highly convergent route to the dihydrobenzofuran scaffold.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would be applicable to scale up the synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydrobenzofuran-5-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzofuran ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(2,3-Dihydrobenzofuran-5-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydrobenzofuran-5-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzofuran-5-acetic acid: Shares the dihydrobenzofuran core but differs in its functional groups and overall structure.
2,3-Dihydro-5-benzofuranacetic acid: Another related compound with a similar core structure but different substituents.
Uniqueness
2-(2,3-Dihydrobenzofuran-5-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one is unique due to its combination of the dihydrobenzofuran and hexahydroimidazo[1,5-a]pyrazinone moieties. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
Properties
Molecular Formula |
C14H17N3O2 |
---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-5-yl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one |
InChI |
InChI=1S/C14H17N3O2/c18-14-16-5-4-15-8-12(16)9-17(14)11-1-2-13-10(7-11)3-6-19-13/h1-2,7,12,15H,3-6,8-9H2 |
InChI Key |
RLEZCXXWXDPOBS-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=C(C=C2)N3CC4CNCCN4C3=O |
Origin of Product |
United States |
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